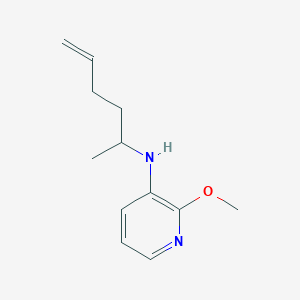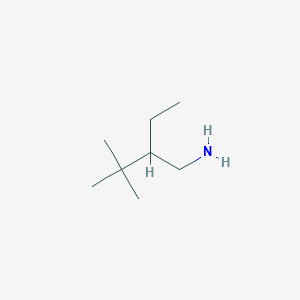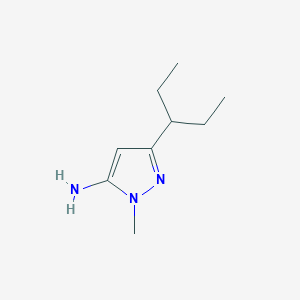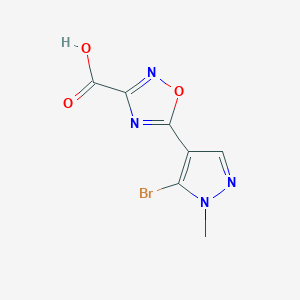
N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine: is an organic compound that features a pyridine ring substituted with a methoxy group and an amine group attached to a hex-5-en-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and hex-5-en-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyridine and the hex-5-en-2-yl chain.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine can undergo oxidation reactions, particularly at the hex-5-en-2-yl chain, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it can act as an agonist or antagonist, depending on its structure and the nature of the receptor.
Comparison with Similar Compounds
N-(Hex-5-en-2-yl)aniline: This compound is similar in structure but lacks the methoxy group on the pyridine ring.
N-(Hex-5-en-2-yl)-2-methylaniline: This compound has a methyl group instead of a methoxy group on the pyridine ring.
Uniqueness: N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine is unique due to the presence of both the methoxy group and the hex-5-en-2-yl chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-5-7-10(2)14-11-8-6-9-13-12(11)15-3/h4,6,8-10,14H,1,5,7H2,2-3H3 |
InChI Key |
NNEQQMQUZZGHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13314721.png)
![2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13314729.png)
amine](/img/structure/B13314731.png)




![4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol](/img/structure/B13314757.png)
![2-{[(3-Hydroxybutyl)amino]methyl}phenol](/img/structure/B13314761.png)

![7-Acetylspiro[4.5]decan-8-one](/img/structure/B13314765.png)
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314781.png)


